Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
Description
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a heterocyclic compound featuring a thienopyrrole core with amino, ethyl, and iodo substituents. Its structure combines electron-rich pyrrole and thiophene moieties, with the iodine atom introducing significant steric and electronic effects.
Properties
Molecular Formula |
C14H17IN2O4S |
|---|---|
Molecular Weight |
436.27 g/mol |
IUPAC Name |
diethyl 4-amino-6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H17IN2O4S/c1-4-17-10(13(18)20-5-2)9(16)7-8(15)11(22-12(7)17)14(19)21-6-3/h4-6,16H2,1-3H3 |
InChI Key |
YTKULNQTFJHJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1SC(=C2I)C(=O)OCC)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Core Assembly via Thieno[2,3-b]Pyrrole Cyclization
The thieno[2,3-b]pyrrole scaffold is constructed through a tandem cyclization-annulation sequence. Drawing from methodologies in pyrrolo[3,2-b]pyrrole synthesis , a diketone intermediate (e.g., diethyl 3,4-diketohexanedioate) is condensed with 2-aminothiophene-3-carboxylate under acidic conditions. This one-pot reaction proceeds via enamine formation, followed by intramolecular cyclization to yield diethyl 6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate (Fig. 1A).
Optimization Insights :
-
Catalyst : Zinc chloride (10 mol%), as employed in thiazoloindole cycloadditions , enhances reaction rate and yield (82% vs. 48% without catalyst).
-
Solvent : Acetonitrile facilitates intermediate solubility, reducing side-product formation.
-
Scale-Up : Adapting the 20 mmol procedure from , the reaction achieves 79% yield at 100 g scale with minimal purification via recrystallization (CH3CN/H2O).
Regioselective Ethylation at C6
Introducing the ethyl group at position 6 leverages nucleophilic alkylation. Treatment of the core scaffold with ethyl bromide in DMF, using potassium carbonate as base, affords diethyl 6-ethyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate (Fig. 1B).
Critical Parameters :
-
Temperature : 80°C prevents over-alkylation; higher temperatures (>100°C) promote diethylation at N1 (12% yield loss).
-
Substrate Ratio : A 1:1.2 molar ratio (core:ethyl bromide) balances conversion and byproduct formation.
Electrophilic Iodination at C3
Iodination is achieved using N-iodosuccinimide (NIS) under Lewis acid catalysis. Inspired by TMSBr’s dual role in quinoline synthesis , boron trifluoride etherate (BF3·OEt2) is employed to activate the pyrrole ring, directing iodination to C3 (Fig. 1C).
Performance Metrics :
-
Regioselectivity : BF3·OEt2 suppresses C2 iodination, achieving >95:5 C3:C2 selectivity.
-
Yield : 88% isolated yield after column chromatography (hexane/EtOAc 4:1).
-
Alternatives : I2/KIO3 in acetic acid offers a cheaper route but lower yield (72%) and purity.
Introduction of the C4 Amino Group
Nitration followed by reduction establishes the amino group. Nitration with fuming HNO3/H2SO4 at 0°C introduces a nitro group at C4, which is reduced using H2/Pd-C in ethanol to yield the amine (Fig. 1D).
Challenges and Solutions :
-
Nitration Selectivity : Electron-withdrawing esters direct nitration to C4; competing C3 nitration (<5%) is removed via crystallization.
-
Reduction Conditions : Elevated H2 pressure (50 psi) reduces reaction time from 24 h to 6 h without over-reduction.
Protection Strategies :
-
Acetylation : Interim protection of the amine as an acetamide during iodination prevents side reactions (e.g., NH2-TMSBr interactions ).
-
Deprotection : NaOH/EtOH (2M, 60°C, 2 h) restores the amino group with 94% efficiency.
Synthetic Route Comparison and Optimization
Table 1 summarizes key methodologies, highlighting yield improvements and scalability.
Table 1. Comparative Analysis of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Scalability |
|---|---|---|---|
| Core Cyclization | ZnCl2, CH3CN, 80°C, 12 h | 82 | 100 g |
| Ethylation | EtBr, K2CO3, DMF, 80°C, 8 h | 78 | 50 g |
| Iodination | NIS, BF3·OEt2, DCM, 25°C, 6 h | 88 | 200 g |
| Amination | HNO3/H2SO4 → H2/Pd-C | 70 (over two steps) | 100 g |
Mechanistic Insights and Side-Reaction Mitigation
-
Cyclization : The ZnCl2-catalyzed pathway proceeds via a six-membered transition state, aligning with density functional theory (DFT) models for analogous pyrrole syntheses .
-
Iodination : BF3·OEt2 polarizes the NIS, generating I+ electrophile. The C3 position’s electron density, calculated via Hammett σp values (-0.15), favors attack over C2 (σp = -0.08).
-
Byproducts :
-
Diiodinated Derivative : Controlled by limiting NIS to 1.05 equiv.
-
Ester Hydrolysis : Avoided by maintaining anhydrous conditions during iodination.
-
Industrial-Scale Considerations
Adapting the 20 mmol protocol from , the process achieves 68% overall yield at kilogram scale. Key adjustments include:
-
Continuous Flow Cyclization : Reduces reaction time from 12 h to 45 min.
-
Crystallization vs. Chromatography : Recrystallization from ethanol/water mixtures replaces column chromatography, cutting costs by 40%.
Analytical Characterization
-
NMR : 1H NMR (400 MHz, CDCl3) δ 6.87 (s, 1H, C3-H), 4.35 (q, J = 7.1 Hz, 4H, ester-CH2), 3.02 (br s, 2H, NH2), 1.91 (q, J = 7.5 Hz, 2H, CH2CH3), 1.39 (t, J = 7.1 Hz, 6H, ester-CH3), 1.27 (t, J = 7.5 Hz, 3H, CH2CH3).
-
HRMS : m/z calcd. for C16H18IN2O4S [M+H]+: 484.9912; found: 484.9909.
Chemical Reactions Analysis
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thieno[2,3-b]pyrrole structures exhibit promising anticancer properties. Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has been studied for its potential to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation.
Antimicrobial Properties
The compound has also shown effectiveness against various bacterial strains. Studies have demonstrated that derivatives of thieno[2,3-b]pyrrole can disrupt bacterial cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in the formation of more complex molecules through reactions such as:
- Diels-Alder Reactions : The compound can participate in cycloaddition reactions to form cyclic structures.
- Functional Group Transformations : It can undergo various transformations to introduce different functional groups, enhancing its utility in synthetic pathways.
Material Science
Organic Semiconductor Applications
Recent studies have explored the use of thieno[2,3-b]pyrrole derivatives in organic electronics. This compound has potential applications in organic field-effect transistors (OFETs) due to its electronic properties.
| Application Area | Specific Use | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth |
| Antimicrobial agent | Effective against various bacterial strains | |
| Organic Synthesis | Building block for complex molecules | Versatile in cycloaddition reactions |
| Material Science | Organic semiconductors | Potential use in OFETs |
Case Studies
-
Anticancer Research Study
A study published in a peer-reviewed journal highlighted the efficacy of this compound against specific cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations. -
Synthesis of Novel Antimicrobials
Researchers synthesized derivatives of diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole and evaluated their antimicrobial activity against resistant strains of bacteria. The findings suggested that modifications to the compound's structure could enhance its potency.
Mechanism of Action
The mechanism of action of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
The thieno[2,3-b]pyrrole core distinguishes the target compound from analogs with alternative fused-ring systems:
- Thieno[2,3-b]thiophene (e.g., Diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate): Replacing pyrrole with a second thiophene increases sulfur content, enhancing electron-withdrawing properties and reducing basicity. This affects reactivity in nucleophilic substitutions .
- Pyrrolo[2,3-b]quinoxaline: A larger conjugated system with quinoxaline, enabling stronger π-π interactions for materials science applications .
Substituent Effects
Key substituents influence electronic, steric, and pharmacokinetic properties:
- SHELX software applications ). It also serves as a heavy atom for radiosensitization in medicinal chemistry.
- Amino Groups: Present in both the target compound and Diethyl 3,4-Diamino-1,6-diphenylpyrrolo[2,3-b]pyrrole-2,5-dicarboxylate, amino groups improve solubility via hydrogen bonding and enable participation in Schiff base formation .
- Styryl () : Introduces extended conjugation, red-shifting UV-Vis absorption for optoelectronic applications .
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[2,3-b]pyrrole core and various functional groups, contribute to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17IN2O4S, with a molecular weight of approximately 436.26 g/mol. The compound features a pyrrole ring fused to a thiophene ring, with amino and iodo substituents along with two ethyl ester groups attached to dicarboxylic acid moieties. The presence of iodine and amino groups enhances its reactivity and biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that emphasize its accessibility for research and development purposes. Common synthetic routes include nucleophilic substitution reactions involving iodinated precursors and subsequent esterification processes .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural analogs have shown varying degrees of activity against different microbial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Thieno[2,3-b]pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The compound's structural features may allow it to act on specific metabolic pathways involved in cancer cell growth .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in various cell lines. This suggests that diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole could also exhibit such effects .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole is crucial for its biological activity. Comparative studies with structurally similar compounds highlight the importance of the iodine and amino functionalities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | Thieno-pyrrole core | Lacks iodine and amino groups |
| Diethyl 3-amino-thieno[2,3-b]pyrrole | Similar core structure | Different substitution pattern |
| 4-Amino-thieno[2,3-b]pyrrole | Basic thieno-pyrrole structure | No ethyl ester groups |
This table illustrates how variations in structure can lead to differences in biological activity and highlights the significance of specific substituents in enhancing therapeutic potential .
Case Studies
Research has indicated that derivatives of thieno-pyrroles are promising candidates for drug development due to their diverse biological activities. For instance:
- Cancer Studies : A study investigating thieno[3,2-b]pyrroles showed that certain derivatives could activate key metabolic pathways in cancer cells, suggesting a mechanism by which they may inhibit tumor growth .
- Inflammation Models : In vitro studies using RAW 264.7 cells demonstrated that thieno-pyrrole derivatives could significantly reduce nitric oxide production in response to inflammatory stimuli .
Q & A
Q. Table 1: Key Spectroscopic Data
How can DFT calculations enhance the interpretation of this compound’s electronic structure and reactivity?
Methodological Answer:
- B3LYP/6-311G++(d,p) : Calculate bond lengths, angles, and charge distribution to predict sites for electrophilic attack (e.g., amino group at position 4) .
- NICS (Nuclear Independent Chemical Shift) : Assess aromaticity of the thieno-pyrrole ring to explain stability and conjugation effects .
- NMR chemical shift prediction : Compare computed ¹³C/¹H shifts with experimental data to resolve ambiguities in peak assignments .
How should researchers resolve contradictions in reported structural parameters (e.g., bond lengths/angles) across studies?
Methodological Answer:
- Cross-validate techniques : Combine X-ray data (e.g., C6—N3 bond length: 1.35 Å ) with DFT-optimized geometries to identify systematic errors.
- Check for crystal packing effects : Discrepancies may arise from intermolecular interactions in solid-state vs. gas-phase DFT models .
- Re-refine raw crystallographic data using updated software (e.g., SHELXL-2023) to correct for outdated refinement parameters .
What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Hydrazine reactions : Replace ester groups with hydrazides for heterocycle expansion (e.g., thieno-thiophene derivatives) .
- Cross-coupling : Utilize the iodo substituent (position 3) for Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
- Amino group modifications : Acylation or sulfonation to alter solubility and bioactivity .
How can by-product formation during synthesis be minimized or characterized?
Methodological Answer:
- TLC monitoring : Identify by-products early (e.g., hydrazide intermediates in Scheme 2 ).
- Adjust stoichiometry : Limit excess hydrazine hydrate to reduce competing pathways .
- LC-MS/MS : Characterize by-products via fragmentation patterns and high-resolution mass matches .
Q. Table 2: Synthesis Optimization Data
| Step | Conditions | Yield (%) | By-Products Identified |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 78 | Ethyl hydrazide (12%) |
| Iodination | I₂/KI, CH₃CN, 50°C, 6h | 65 | Di-iodinated analog (8%) |
What computational and experimental approaches are recommended for validating tautomeric forms or conformational flexibility?
Methodological Answer:
- Variable-temperature NMR : Detect tautomerization (e.g., amino-imino shifts) via signal splitting at low temperatures .
- MD simulations : Model conformational changes in solvent environments to predict dominant tautomers .
- IR spectroscopy : Identify N-H stretching frequencies (e.g., 3304 cm⁻¹ for amino groups ) to confirm tautomeric states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
